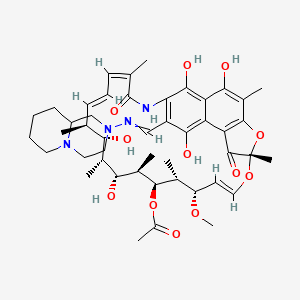
3-(1-Iminomethyl-1,4-diazabicyclo(4.4.0)decyl)rifamycin SV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Iminomethyl-1,4-diazabicyclo(4.4.0)decyl)rifamycin SV is a complex organic compound with significant applications in medicinal chemistry. It is a derivative of rifamycin, a well-known antibiotic, and features a unique bicyclic structure that enhances its biological activity. This compound is notable for its potent antibacterial properties, particularly against mycobacteria, making it a valuable asset in the treatment of various bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Iminomethyl-1,4-diazabicyclo(4.4.0)decyl)rifamycin SV typically involves multiple steps, starting from rifamycin SV. The key steps include:
Formation of the Diazabicyclo Decyl Moiety: This involves the reaction of rifamycin SV with a suitable diamine under controlled conditions to form the diazabicyclo decyl structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Iminomethyl-1,4-diazabicyclo(4.4.0)decyl)rifamycin SV undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the iminomethyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially different biological activities.
Applications De Recherche Scientifique
3-(1-Iminomethyl-1,4-diazabicyclo(4.4.0)decyl)rifamycin SV has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of novel antibiotics and other bioactive molecules.
Biology: Studied for its interactions with bacterial enzymes and its mechanism of action at the molecular level.
Medicine: Investigated for its efficacy in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of new antimicrobial agents and in the study of drug resistance mechanisms.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting bacterial RNA synthesis. It binds to the beta subunit of bacterial RNA polymerase, preventing the transcription of RNA and thereby inhibiting bacterial growth. This mechanism is similar to that of rifamycin but is enhanced by the unique structural features of the compound, which improve its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifamycin SV: The parent compound, with a similar mechanism of action but less potency.
Rifampicin: Another derivative of rifamycin, widely used in the treatment of tuberculosis.
Rifabutin: Used for treating mycobacterial infections, particularly in immunocompromised patients.
Uniqueness
3-(1-Iminomethyl-1,4-diazabicyclo(4.4.0)decyl)rifamycin SV stands out due to its enhanced antibacterial activity and improved pharmacokinetic properties. Its unique structure allows for better penetration into bacterial cells and a stronger binding to the target enzyme, making it more effective against resistant bacterial strains.
This detailed overview highlights the significance of 3-(1-Iminomethyl-1,4-diazabicyclo(440)decyl)rifamycin SV in various fields, emphasizing its potential as a powerful antibacterial agent
Propriétés
Numéro CAS |
122188-45-8 |
|---|---|
Formule moléculaire |
C46H62N4O12 |
Poids moléculaire |
863.0 g/mol |
Nom IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C46H62N4O12/c1-23-13-12-14-24(2)45(58)48-36-31(21-47-50-19-18-49-17-11-10-15-30(49)22-50)40(55)33-34(41(36)56)39(54)28(6)43-35(33)44(57)46(8,62-43)60-20-16-32(59-9)25(3)42(61-29(7)51)27(5)38(53)26(4)37(23)52/h12-14,16,20-21,23,25-27,30,32,37-38,42,52-56H,10-11,15,17-19,22H2,1-9H3,(H,48,58)/b13-12+,20-16+,24-14-,47-21?/t23-,25+,26+,27+,30?,32-,37-,38+,42+,46-/m0/s1 |
Clé InChI |
BHYRGODCLWGHQG-QVHRLLMXSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN6CCCCC6C5)/C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN6CCCCC6C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


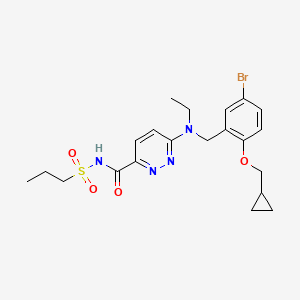

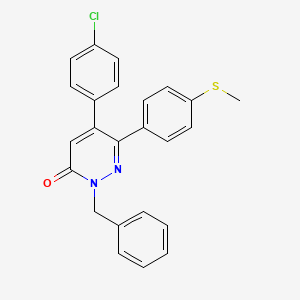
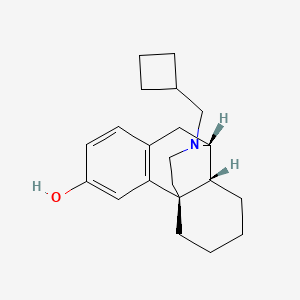
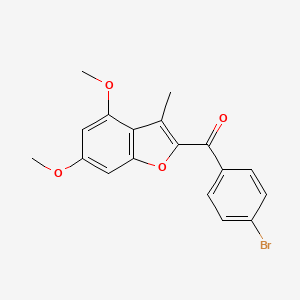
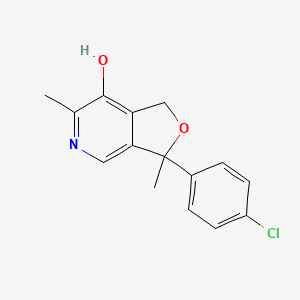
![[(9E,19E,21Z)-26-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10826133.png)

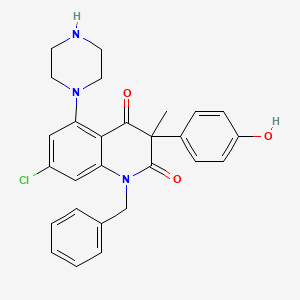
![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-5-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B10826178.png)
![N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine](/img/structure/B10826180.png)
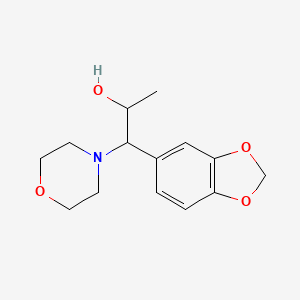
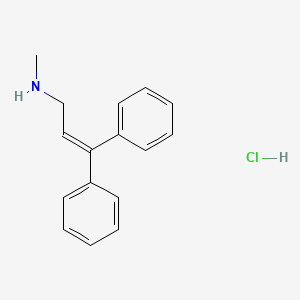
![sodium;(2S)-3-[4-[(7-fluoroquinolin-2-yl)methoxy]phenyl]-2-(quinoline-2-carbonylamino)propanoate](/img/structure/B10826190.png)
